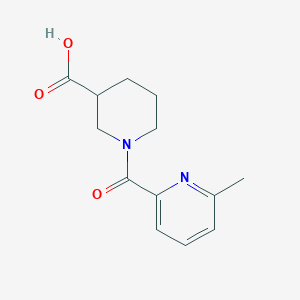
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of drug discovery and development.
作用机制
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid works by binding to specific receptors in the brain, which can lead to changes in neurotransmitter release and signaling. This can result in a range of effects, including increased dopamine release, which has been implicated in the treatment of Parkinson's disease. 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its activity on dopamine release, 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been found to modulate the activity of certain enzymes and proteins in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and well-defined chemical structure. However, it also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid. One area of interest is the development of new compounds based on the structure of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, which may have improved activity and selectivity. Another area of interest is the study of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid in animal models of disease, which may provide valuable insights into its potential therapeutic uses. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, as well as its potential side effects and limitations.
合成方法
The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 2,6-lutidine with ethyl chloroformate. The resulting product is then treated with piperidine to yield the desired compound, 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid. The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been optimized to improve yield and purity, making it a valuable compound for scientific research.
科学研究应用
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential use in drug discovery and development. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been found to have a high affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders.
属性
IUPAC Name |
1-(6-methylpyridine-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-6-11(14-9)12(16)15-7-3-5-10(8-15)13(17)18/h2,4,6,10H,3,5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJFHHPYYCMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)
![2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
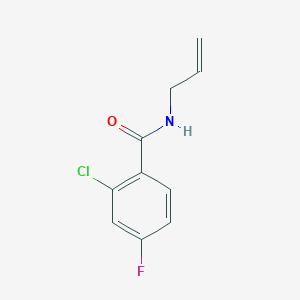
![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)
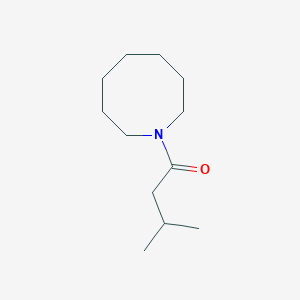
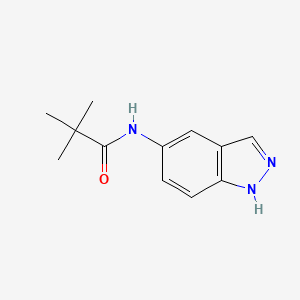
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)

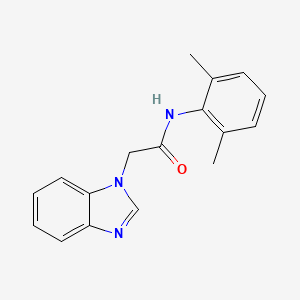
![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)